molecular formula C11H17N3O3 B2469216 N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-methyloxalamide CAS No. 953220-16-1

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-methyloxalamide

Cat. No. B2469216
M. Wt: 239.275
InChI Key: CKNIZVJQWZMMGC-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-methyloxalamide, also known as DMF-DMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of oxalamide and is used in various fields such as medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Synthesis and Fluorescence

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-methyloxalamide has been utilized in the synthesis of highly fluorescent and water-soluble compounds. For instance, it was used in the creation of a perylene bisimide derivative that is notable for its high fluorescence and good solubility in water and other polar solvents. This compound, synthesized from 2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethanamine and perylene-3,4,9,10-tetracarboxylic dianhydride, was characterized using various spectroscopic techniques (Boobalan, Imran, & Nagarajan, 2012).

Optical and Electrical Properties

The same compound mentioned above exhibited strong absorption and emission in the visible spectral region. Computational studies predicted its highest occupied molecular orbital to lowest unoccupied molecular orbital band gap as 1.96 eV. Interestingly, it self-assembled into a novel ball-like structure, a departure from the expected one-dimensional nanowire or nanobelt forms of other perylene bisimides. This self-assembly was supported by molecular geometry optimization and computational studies (Boobalan, Imran, & Nagarajan, 2011).

Anticancer Properties

A derivative of this chemical, specifically 11H-Isoquino[4,3-c]cinnolin-12-one, was identified as a novel topoisomerase I-targeting agent with potent cytotoxic activity. The effects of varied substituents at certain positions on its topoisomerase I-targeting activity and cytotoxicity were evaluated, showing significant potential in cancer therapy (Ruchelman et al., 2004).

Cholinergic Properties

N-aryl-2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethylamino analogs of ranitidine, synthesized to address Alzheimer's disease, exhibited inhibition of acetylcholinesterase and binding to M1/M2 cholinergic receptors. These compounds were compared to other cholinergic agents, demonstrating the potential for Alzheimer's therapy (Valli et al., 1992).

Alzheimer's Disease Research

In the context of Alzheimer's disease, a derivative was used with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living patients. This technique is expected to facilitate diagnostic assessment and response-monitoring during treatments (Shoghi-Jadid et al., 2002).

properties

IUPAC Name

N'-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-12-10(15)11(16)13-7-8(14(2)3)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNIZVJQWZMMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC=CO1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-methyloxalamide

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